molecular formula C19H13BrN4OS B2831541 3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-35-6

3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2831541
CAS No.: 445267-35-6
M. Wt: 425.3
InChI Key: RXPPKZWEALQUEU-UHFFFAOYSA-N
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Description

“3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide” is a chemical compound. Unfortunately, there is not much specific information available about this compound .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the searched resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in the searched resources .

Scientific Research Applications

Antimicrobial Activity

The study by Gad-Elkareem et al. (2011) explores the synthesis of thio-substituted ethyl nicotinate and thieno[2,3-b]pyridine derivatives, which demonstrated potential antimicrobial activities. This indicates the utility of 3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide in developing antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Antiproliferative Activity

Research by van Rensburg et al. (2017) indicates that 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines show antiproliferative properties against the phospholipase C enzyme. Modifications to key functional groups in these compounds affect their activity, suggesting their potential in cancer research (van Rensburg et al., 2017).

Chemical Synthesis and Structural Analysis

El-Meligie et al. (2020) describe the use of 3-amino-4-cyano-2-thiophenecarboxamides for preparing thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. This showcases the versatility of this compound in synthesizing complex heterocyclic structures (El-Meligie, Khalil, El‐Nassan, & Ibraheem, 2020).

Anti-Anaphylactic Activity

Wagner et al. (1993) synthesized N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, demonstrating their antianaphylactic activity. This suggests the potential of the compound in treating anaphylaxis or allergic reactions (Wagner, Vieweg, Prantz, & Leistner, 1993).

Targeting Active Sites in Enzymes

A study by Haverkate et al. (2021) focused on synthesizing novel thieno[2,3-b]pyridines to target the active site of phosphoinositide phospholipase C (PI-PLC) enzyme. This research provides insights into the application of the compound in developing targeted therapies for cancer (Haverkate, Leung, Pilkington, & Barker, 2021).

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

Properties

IUPAC Name

3-amino-N-(3-bromophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4OS/c20-12-2-1-3-13(10-12)23-18(25)17-16(21)14-4-5-15(24-19(14)26-17)11-6-8-22-9-7-11/h1-10H,21H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPPKZWEALQUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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